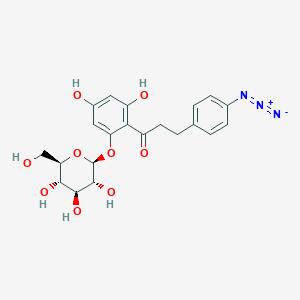

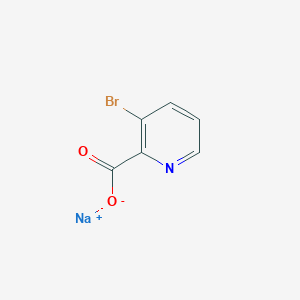

3-溴吡啶-2-羧酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds closely related to Sodium 3-bromopyridine-2-carboxylate has been explored in several studies. For instance, Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis method for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares a similar carboxylic acid moiety (Hirokawa, Horikawa, & Kato, 2000). Additionally, Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, a process that might be relevant for the synthesis of Sodium 3-bromopyridine-2-carboxylate (Feng et al., 2010).

Molecular Structure Analysis

Studies on similar compounds provide insight into the molecular structure of Sodium 3-bromopyridine-2-carboxylate. Tayebee, Amani, and Khavasi (2008) explored the synthesis and spectroscopic properties of a Na+ complex with a ligand similar to Sodium 3-bromopyridine-2-carboxylate, providing valuable information on the molecular structure and interactions (Tayebee, Amani, & Khavasi, 2008).

Chemical Reactions and Properties

The reactivity and chemical properties of Sodium 3-bromopyridine-2-carboxylate can be inferred from related studies. Hertog, Falter, and Linde (1948) discussed the reactivity of bromine atoms in brominated pyridines, which is relevant to understanding the chemical behavior of Sodium 3-bromopyridine-2-carboxylate (Hertog, Falter, & Linde, 1948). Additionally, the work by van der Heijden et al. (2016) on 2-isocyanopyridines, including 2-bromo-6-isocyanopyridine, provides insights into the chemical reactions involving pyridine derivatives (van der Heijden et al., 2016).

Physical Properties Analysis

The physical properties of Sodium 3-bromopyridine-2-carboxylate can be closely related to those of similar compounds. The study by Romero and Ziessel (1995) on the synthesis of 5-bromo-2,2′-bipyridines offers a comparative perspective on the physical properties that might be expected for Sodium 3-bromopyridine-2-carboxylate (Romero & Ziessel, 1995).

Chemical Properties Analysis

The chemical properties of Sodium 3-bromopyridine-2-carboxylate, such as reactivity and stability, can be deduced from studies on similar brominated pyridines. For instance, the work by Hertog and Jonge (1948) on the reactivity of bromine atoms in 2,4,6-tribromopyridine provides insight into the chemical behavior of brominated pyridines in general, which can be extrapolated to Sodium 3-bromopyridine-2-carboxylate (Hertog & Jonge, 1948).

科学研究应用

电催化羧化

3-溴吡啶-2-羧酸钠用于电催化羧化工艺。例如,在对 2-氨基-5-溴吡啶与 CO2 的电催化羧化研究中,研究人员在优化条件下获得了 75% 的产率和 100% 的选择性。该工艺还展示了所用离子液体的可回收性 (Feng 等,2010).

合成优化

该化合物对于合成各种化学物质至关重要。在一项专注于合成 Nav1.8 钠通道调节剂的研究中,研究人员优化了涉及氧化和 Suzuki−Miyaura 偶联的步骤,从类似化合物 6-氨基-5-溴-2-甲基吡啶开始 (Fray 等,2010).

一锅法合成

已经开发出涉及 3-溴吡啶-2-羧酸钠的一锅法合成方法。例如,研究人员开发了一种使用 2-溴吡啶-3-羧酸制备呋喃[3,4-b]吡啶-5(7H)-酮的方法 (Kobayashi 等,2009).

溴脱羧

3-溴吡啶-2-羧酸钠参与了新型的溴脱羧方法。一项研究描述了 α,β-不饱和羧酸溴脱羧的新型合成用途,将其转化为相应的溴化合物 (Telvekar 和 Takale,2011).

抗惊厥活性和钠通道阻断

研究还探讨了其在抗惊厥活性和钠通道阻断中的应用。例如,研究了钠通道阻断剂 3-氨基吡咯的合成和构效关系,证明了其具有显着的抗惊厥活性,而没有神经毒性 (Unverferth 等,1998).

属性

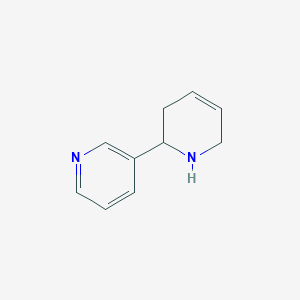

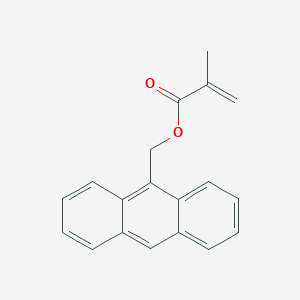

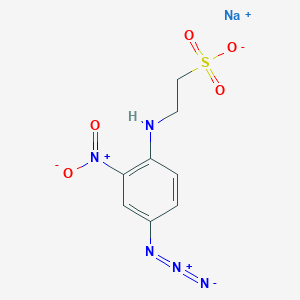

IUPAC Name |

sodium;3-bromopyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2.Na/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHXTFWQHRHDNV-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)[O-])Br.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrNNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400384 |

Source

|

| Record name | Sodium 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-bromopyridine-2-carboxylate | |

CAS RN |

1189933-55-8 |

Source

|

| Record name | Sodium 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)

![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)

![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)